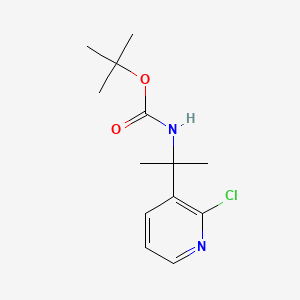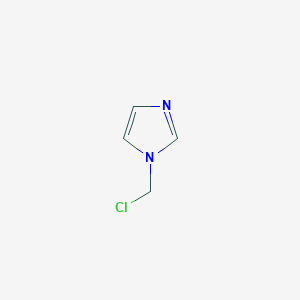
1-Chloromethylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloromethylimidazole is a heterocyclic organic compound that features an imidazole ring with a chloromethyl group attached to the nitrogen atom at position 1. This compound is of significant interest due to its versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloromethylimidazole can be synthesized through several methods. One common approach involves the chloromethylation of imidazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the reaction of imidazole with chloromethyl methyl ether in the presence of a suitable catalyst, followed by purification steps to isolate the pure compound.
化学反应分析
Types of Reactions: 1-Chloromethylimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can be oxidized to form imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid under appropriate conditions.
Reduction: Reduction of this compound can yield 1-methylimidazole, a compound with different chemical properties and applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid.
Reduction: 1-Methylimidazole.
科学研究应用
1-Chloromethylimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-chloromethylimidazole largely depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to modify various biological molecules. This reactivity can lead to the inhibition of enzymes, disruption of cellular processes, or the formation of covalent bonds with target molecules. The specific molecular targets and pathways involved vary depending on the context of its use.
相似化合物的比较
1-Methylimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylimidazole: Similar structure but with the chloromethyl group attached to the second position of the imidazole ring, leading to different reactivity and applications.
Imidazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 1-Chloromethylimidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
分子式 |
C4H5ClN2 |
|---|---|
分子量 |
116.55 g/mol |
IUPAC 名称 |
1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H5ClN2/c5-3-7-2-1-6-4-7/h1-2,4H,3H2 |
InChI 键 |
TWPKGTSKDIBDLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


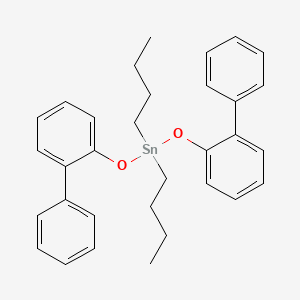
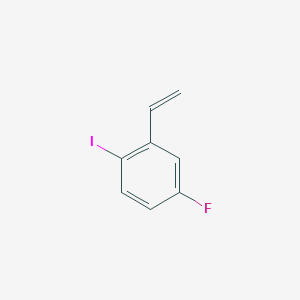
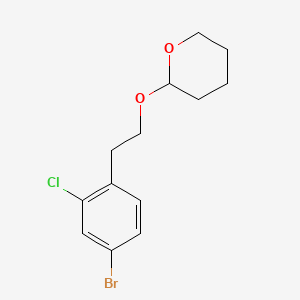
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)

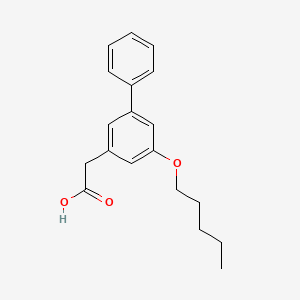
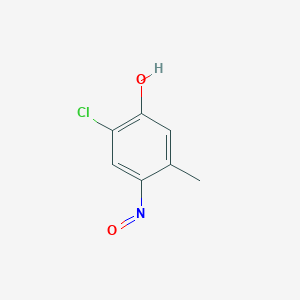
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
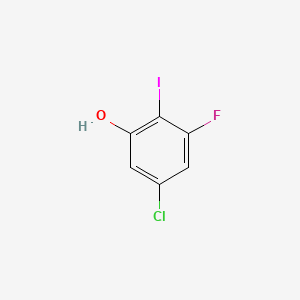
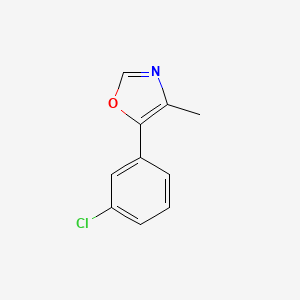
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
